Home > Products > Screening Compounds P46666 > Etoposide toniribate
Etoposide toniribate - 433304-61-1

Etoposide toniribate

Catalog Number: EVT-262680
CAS Number: 433304-61-1
Molecular Formula: C36H42O17
Molecular Weight: 746.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Etoposide Toniribate is a prodrug of etoposide, a semisynthetic derivative of podophyllotoxin extracted from the mandrake root Podophyllum peltatum, with potential antineoplastic activity. Upon intravenous administration of etoposide toniribate, etoposide is released after enzymatic cleavage of CAP7.1 by specific carboxylesterases (CE) 1 and 2, which are upregulated in certain tumor cell types. Etoposide acts primarily in the G2 and S phases of the cell cycle. This drug binds to and inhibits topoisomerase II, an enzyme elevated in tumor cells. This results in the accumulation of double-strand DNA breaks, the inhibition of DNA replication and transcription and the induction of apoptotic cell death. The tumor-specific activation of etoposide increases its efficacy while lowering its systemic toxicity.
Overview

Etoposide toniribate, also known as CAP-7.1, is a small molecule compound classified as an antineoplastic agent and a DNA topoisomerase II inhibitor. It is primarily developed for the treatment of biliary cancer and is currently in Phase II clinical trials. The compound is derived from etoposide, which is a semi-synthetic derivative of podophyllotoxin, a natural compound extracted from the roots of certain plants like the may apple (Podophyllum peltatum) and Podophyllum emodi. Etoposide toniribate has been recognized for its potential effectiveness in treating various types of cancers, particularly in late-stage and metastatic scenarios .

Synthesis Analysis

The synthesis of etoposide toniribate involves several key steps that enhance yield and simplify the isolation process compared to previous methods. The synthetic route typically begins with 4′-demethyl-epipodophyllotoxin, which undergoes protection of its phenolic hydroxyl group followed by coupling with 2,3,4,6-tetra-O-acetyl-β-D-glucopyranose. This reaction is facilitated by boron trifluoride diethyl etherate as a catalyst, leading to the formation of various intermediates before ultimately yielding etoposide toniribate through transesterification reactions using zinc acetate dihydrate .

Key steps in the synthesis include:

  • Protection of hydroxyl groups to prevent unwanted reactions.
  • Use of boron trifluoride diethyl etherate for efficient coupling.
  • Transesterification to convert intermediates into the final product.
Molecular Structure Analysis

Etoposide toniribate has a complex molecular structure characterized by its naphthol core and various substituents that contribute to its biological activity. The molecular formula is C29H32O13C_{29}H_{32}O_{13}, and it exhibits significant structural similarity to etoposide. The structure includes multiple hydroxyl groups and an acylated glucose moiety, which are crucial for its interaction with DNA topoisomerase II.

Structural Data

  • Molecular Formula: C29H32O13C_{29}H_{32}O_{13}
  • Molecular Weight: Approximately 588.56 g/mol
  • Key Functional Groups: Hydroxyl groups, acyl groups
Chemical Reactions Analysis

Etoposide toniribate undergoes several chemical reactions during its synthesis and metabolic processing. Notably, it can be converted back into etoposide through enzymatic reactions in the body, particularly via carboxylesterase 2 (CES2), which hydrolyzes the ester bond present in the compound. This conversion is significant as it activates the drug for therapeutic action against cancer cells.

Key Reactions

  • Transesterification: Involves the exchange of ester groups facilitated by zinc acetate.
  • Hydrolysis: Enzymatic conversion to active etoposide via carboxylesterase enzymes.
Mechanism of Action

Etoposide toniribate functions primarily by inhibiting DNA topoisomerase II, an enzyme critical for DNA replication and repair. By binding to this enzyme during the S and G2 phases of the cell cycle, etoposide toniribate induces DNA strand breaks, leading to apoptosis in rapidly dividing cancer cells. This mechanism is particularly effective against tumors that exhibit high levels of topoisomerase II activity.

Mechanistic Insights

  • Target Enzyme: DNA topoisomerase II
  • Cell Cycle Phases Affected: S phase and G2 phase
  • Outcome: Induction of apoptosis in cancer cells
Physical and Chemical Properties Analysis

Etoposide toniribate exhibits specific physical and chemical properties that influence its formulation and application in clinical settings:

Physical Properties

  • Appearance: White to off-white crystalline powder
  • Solubility: Sparingly soluble in water; very soluble in organic solvents like chloroform and methanol.

Chemical Properties

  • Dissociation Constant (pKa): Approximately 9.8, indicating its weakly acidic nature.
  • Optical Rotation: [α]²D = -110.5° (c = 0.6 in chloroform), indicative of its chiral nature.
Applications

Etoposide toniribate holds promise in various scientific applications, primarily within oncology:

  • Cancer Treatment: Currently being investigated for efficacy against biliary cancer, non-small cell lung cancer, and small cell lung cancer.
  • Research Tool: Utilized in studies exploring topoisomerase inhibitors' mechanisms and their effects on tumor cells.

The ongoing clinical trials aim to establish its safety profile and therapeutic efficacy compared to existing treatments .

Introduction to Etoposide Toniribate

Historical Development of Epipodophyllotoxin Derivatives

The journey from traditional medicine to modern oncology agents began with podophyllotoxin, a cytotoxic lignan isolated from Podophyllum peltatum (American mayapple) rhizomes. Native American tribes historically used this plant as an emetic, vermifuge, and topical treatment for skin conditions, including malignant lesions. The compound's antimitotic properties were formally documented in 1946 when researchers observed its ability to disrupt microtubule assembly [1] [5]. However, early podophyllin preparations demonstrated prohibitive systemic toxicity, including severe gastrointestinal and neurological adverse effects, limiting their therapeutic utility [1].

During the 1950s, Sandoz Pharmaceuticals launched a systematic effort to synthesize safer podophyllotoxin derivatives. This initiative yielded two semisynthetic glycosides: teniposide (VM-26) and etoposide (VP-16-213), both sharing the novel mechanism of topoisomerase II inhibition rather than microtubule disruption. Etoposide received FDA approval in 1983 after demonstrating significant activity against testicular cancer, small cell lung cancer, and lymphomas. Its clinical adoption established topoisomerase II as a validated target for anticancer drug development [1] [10]. Subsequent refinements addressed etoposide's poor water solubility and variable oral bioavailability, leading to the development of etoposide phosphate (Etopophos®). This water-soluble prodrug rapidly converts to etoposide in vivo after intravenous administration, eliminating the need for problematic formulation vehicles while maintaining the parent compound's efficacy [5].

Table 1: Historical Milestones in Epipodophyllotoxin Development

Time PeriodDevelopmentKey Advance
Pre-19th CenturyPodophyllin resin useTopical treatment for skin lesions and warts
1946Antimitotic properties describedMicrotubule disruption mechanism identified
1950sSandoz derivative programSystematic semisynthesis initiative launched
1967Etoposide first synthesizedFirst topoisomerase II inhibitor created
1983FDA approval of etoposideValidation of topoisomerase II inhibition strategy
1996Etoposide phosphate approvalSolved water solubility limitations
2010sEtoposide toniribate developmentTargeted prodrug for refractory malignancies

Structural Evolution from Etoposide to Toniribate Analogs

Etoposide toniribate exemplifies fourth-generation epipodophyllotoxin engineering, specifically designed through molecular hybridization strategies. The core structure retains etoposide's essential elements: the tetracyclic podophyllotoxin skeleton with trans-lactone configuration (ring E) and the C4β sugar moiety critical for topoisomerase II interaction. The critical innovation resides in the C4'-carbonic acid ester linkage connecting the etoposide aglycone to a (2,2-dimethyl-1,3-dioxolan-4-yl)methyl group (toniribate moiety) [4] [9]. This modification creates a bioreversible prodrug that remains pharmacologically inert until encountering tumor-specific enzymatic activity.

The toniribate moiety functions as a metabolic masking group strategically selected for several biochemical advantages:

  • Enhanced lipophilicity (LogP ≈1.88) compared to etoposide (LogP ≈0.79), promoting passive diffusion across cellular membranes [4]
  • Enzymatic cleavage specificity by carboxylesterases (CES) and carbonic anhydrases (CA) overexpressed in biliary tumors [9]
  • Reduced plasma protein binding compared to etoposide (97% bound), increasing the fraction of bioavailable drug [4]
  • Mitigation of pH-dependent precipitation observed with etoposide infusions [5]

Activation occurs through stepwise hydrolysis: first, the carbonate bond undergoes CES-mediated cleavage, releasing the active etoposide molecule and the (2,2-dimethyl-1,3-dioxolan-4-yl)methanol moiety. This spacer component further degrades to acetone and glycerol derivatives, minimizing potential off-target interactions [4] [9]. The molecular weight increases substantially from etoposide's 588.56 g/mol to etoposide toniribate's 746.71 g/mol, primarily due to the toniribate group addition [9].

Table 2: Structural and Pharmacological Progression of Epipodophyllotoxin Derivatives

CompoundMolecular Weight (g/mol)Key Structural FeaturesPharmacological Advancement
Podophyllotoxin414.41Unsubstituted lactone ring; free C4'-OHNatural microtubule inhibitor
Etoposide588.564'-demethylation; β-D-glucopyranoside at C4Topoisomerase II inhibition
Etoposide phosphate588.56 (free acid)Phosphate ester at C4'Water solubility enhancement
Etoposide toniribate746.71C4'-(dioxolanylmethyl) carbonateTumor-targeted activation; enhanced membrane permeability

Rationale for Targeting Biliary Tract Cancers

Biliary tract carcinomas (BTCs)—encompassing intrahepatic, perihilar, and distal cholangiocarcinomas, gallbladder cancer, and ampullary carcinoma—present formidable therapeutic challenges. Their rising global incidence (increasing 4.36% annually in the US), asymptomatic progression, and aggressive biology result in >80% of patients presenting with inoperable advanced or metastatic disease. Standard first-line therapy with gemcitabine and cisplatin provides a median overall survival of only 11.7 months, with response rates below 25% [2] [7]. The dismal prognosis of relapsed patients (median survival: 6-8 months) underscores the urgent need for novel therapeutic approaches [2] [7].

Several molecular characteristics of BTC create a compelling rationale for etoposide toniribate:

  • Topoisomerase IIα overexpression: 40-60% of intrahepatic cholangiocarcinomas exhibit TOP2A amplification/overexpression, increasing tumor sensitivity to topoisomerase poisons [2]
  • Hypoxic microenvironment: BTCs develop within desmoplastic, hypoxic stroma that upregulates carbonic anhydrase IX/XII expression—enzymes implicated in etoposide toniribate activation [4] [6]
  • Molecular heterogeneity: While FGFR fusions and IDH mutations define subsets, no dominant driver exists in >50% of cases, necessitating cytotoxic approaches alongside targeted agents [2]
  • Chemoresistance mechanisms: BTCs frequently overexpress ABC transporters (e.g., P-glycoprotein) that efflux conventional etoposide; the prodrug structure of toniribate evades these pumps [4] [7]

Clinical evidence supporting etoposide derivatives in BTC emerged from salvage therapy studies. A comprehensive analysis of 104 BTC trials revealed that regimens containing topoisomerase inhibitors achieved tumor control rates exceeding 60%, significantly correlating with prolonged survival (p<0.001) [7]. Etoposide toniribate's development specifically exploits these observations by combining tumor-selective activation with enhanced intracellular delivery. Current Phase II investigations focus on metastatic BTC patients following gemcitabine/cisplatin failure, positioning it as a promising second-line option [3] [6].

Table 3: Biliary Tract Cancer Therapeutic Challenges and Etoposide Toniribate Alignment

BTC Therapeutic ChallengeEtoposide Toniribate FeaturePotential Impact
TOP2A overexpression in 40-60% iCCAActive metabolite etoposide inhibits TOP2AEnhanced tumor-selective cytotoxicity
Dense desmoplastic stroma with hypoxiaCarbonic anhydrase-mediated activationHypoxia-targeted drug release
ABC transporter-mediated chemoresistanceProdrug evasion of efflux pumpsOvercoming multidrug resistance
Molecular heterogeneityCytotoxic mechanism independent of specific mutationsApplicable to biomarker-negative patients
Limited second-line optionsNovel mechanism of actionAddressing unmet need in refractory disease

Complete Compound List

  • Etoposide
  • Etoposide phosphate
  • Etoposide toniribate (CAP-7.1)
  • Podophyllotoxin
  • Teniposide

Properties

CAS Number

433304-61-1

Product Name

Etoposide toniribate

IUPAC Name

[4-[(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenyl] (2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate

Molecular Formula

C36H42O17

Molecular Weight

746.7 g/mol

InChI

InChI=1S/C36H42O17/c1-15-43-13-25-32(49-15)28(37)29(38)34(50-25)51-30-19-9-22-21(46-14-47-22)8-18(19)26(27-20(30)12-44-33(27)39)16-6-23(41-4)31(24(7-16)42-5)52-35(40)45-10-17-11-48-36(2,3)53-17/h6-9,15,17,20,25-30,32,34,37-38H,10-14H2,1-5H3/t15-,17?,20+,25-,26-,27+,28-,29-,30-,32-,34+/m1/s1

InChI Key

FCWSQAKOPTZCOD-SQYSSJHTSA-N

SMILES

O=C(OC1=C(OC)C=C([C@H]2[C@]3([H])[C@@](COC3=O)([H])[C@H](O[C@H]4[C@@H]([C@H]([C@@H]([C@@H](CO5)O4)OC5C)O)O)C6=C2C=C7OCOC7=C6)C=C1OC)OCC8OC(C)(C)OC8

Solubility

Soluble in DMSO

Synonyms

CAP-7.1; CAP7.1; CAP 7.1

Canonical SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OC(=O)OCC8COC(O8)(C)C)OC)O)O

Isomeric SMILES

C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OC(=O)OCC8COC(O8)(C)C)OC)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.